N-(4-methoxyphenyl)quinolin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxyphenyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-19-14-9-7-13(8-10-14)17-16-11-6-12-4-2-3-5-15(12)18-16/h2-11H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQACZYQLUYMKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Advanced Spectroscopic Characterization Techniques for N 4 Methoxyphenyl Quinolin 2 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(4-methoxyphenyl)quinolin-2-amine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
Assignment of Proton and Carbon Resonances
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays a series of signals corresponding to the distinct protons in the molecule. In a typical spectrum recorded in DMSO-d6, a singlet observed at approximately 11.78 ppm can be attributed to the amine (NH) proton. rsc.org The aromatic protons of the quinoline (B57606) and methoxyphenyl rings resonate in the downfield region, typically between 6.35 and 8.15 ppm. rsc.org The methoxy (B1213986) group (-OCH₃) protons appear as a sharp singlet at a more upfield chemical shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of all carbon atoms within the molecule. In DMSO-d6, the spectrum shows distinct signals for the quinoline and methoxyphenyl ring carbons. rsc.org For instance, the carbon attached to the methoxy group and the carbons of the quinoline ring can be specifically assigned based on their electronic environments. rsc.orgresearchgate.net
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| NH | ~11.78 (s) | - |
| Quinoline H | 8.15 (dd, J = 8.9, 6.5 Hz), 7.82 (dd, J = 6.4, 2.7 Hz), 7.59 (dd, J = 6.5, 3.8 Hz), 7.48 (dd, J = 10.4, 2.2 Hz), 6.35 (s) | - |
| Methoxyphenyl H | 7.21 (dd, J = 8.7, 2.3 Hz) | - |
| Quinoline C | - | 150.48, 141.89 (d, J = 13 Hz), 133.91, 130.63, 129.07, 127.33, 121.93, 107.56 |
| Methoxyphenyl C | - | 163.88 (d, J = 246), 128.07 (d, J = 11 Hz), 112.07 (d, J = 23 Hz), 103.81 (d, J = 25 Hz) |
| C=O | - | 176.34 |
Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions. The multiplicity of the signals is indicated as s (singlet), d (doublet), and dd (doublet of doublets). J values represent coupling constants in Hz.
Two-Dimensional NMR Experiments for Structural Confirmation
To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. science.govsdsu.edu
COSY (Correlation Spectroscopy): The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduresearchgate.net This is instrumental in identifying adjacent protons within the quinoline and methoxyphenyl ring systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.net This allows for the direct assignment of a proton resonance to its attached carbon atom.
Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous assignment of the structure of this compound can be achieved. rsc.orgmdpi.com
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum displays characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule.
Key vibrational frequencies observed in the FTIR spectrum of this compound include:
N-H Stretch: A characteristic absorption band for the amine (N-H) stretching vibration is typically observed in the region of 3400-3250 cm⁻¹. spectroscopyonline.com The exact position and shape of this band can be influenced by hydrogen bonding.
C-H Stretch: Aromatic C-H stretching vibrations appear in the region of 3100-3000 cm⁻¹. The C-H stretching of the methoxy group is usually found around 2950-2850 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the quinoline ring and the C=C bonds of the aromatic rings give rise to a series of absorption bands in the 1650-1450 cm⁻¹ region. nih.gov
C-O Stretch: The C-O stretching vibration of the methoxy group is typically observed as a strong band in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. nist.gov
C-N Stretch: The C-N stretching vibration of the amine group is generally found in the 1350-1250 cm⁻¹ range. spectroscopyonline.com
Out-of-Plane Bending: The out-of-plane C-H bending vibrations of the substituted aromatic rings can provide information about the substitution pattern and are typically observed in the 900-675 cm⁻¹ region. nih.gov
The analysis of these characteristic vibrational bands provides strong evidence for the presence of the quinoline, methoxyphenyl, and amine functional groups, thus confirming the molecular structure of the compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of this compound. researchgate.netmdpi.com This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places.
For this compound, the expected monoisotopic mass of the protonated molecule [M+H]⁺ is calculated based on its molecular formula, C₁₆H₁₄N₂O. nih.govnih.gov The HRMS analysis provides an experimental m/z value that can be compared to the theoretical value. A close match between the experimental and calculated mass, within a few parts per million (ppm), provides strong evidence for the proposed molecular formula and rules out other potential elemental compositions. rsc.orgrsc.org
For example, a theoretical calculated mass for the [M+H]⁺ ion of this compound would be compared to the experimentally found mass. rsc.org The high resolution of the instrument allows for the differentiation between ions of very similar nominal mass, thus providing a high degree of confidence in the elemental composition of the synthesized compound. This validation is a critical step in the structural elucidation process. researchgate.netcsic.es
X-ray Crystallography for Solid-State Molecular Geometry Determination
Analysis of Molecular Planarity and Dihedral Angles
From the crystal structure, key geometric parameters such as molecular planarity and dihedral angles can be analyzed. The quinoline ring system is largely planar, and the methoxyphenyl ring is also planar. A crucial parameter is the dihedral angle between the planes of the quinoline and methoxyphenyl rings. This angle would describe the twist of the methoxyphenyl group relative to the quinoline core and is influenced by steric and electronic effects.
Table 2: Representative Crystallographic Parameters for a Similar Molecular Scaffold
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 19.0002(15) |
| b (Å) | 6.0827(4) |
| c (Å) | 18.6173(14) |
| Volume (ų) | 2152.0(3) |
| Z | 4 |
| Dihedral Angle (Ring 1 - Ring 2) | Variable |
Note: The data in this table is for a related compound, 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, and serves as an illustrative example of the type of data obtained from an X-ray crystallographic study. iosrjournals.org The actual values for this compound would need to be determined experimentally.
Intermolecular Interactions in Crystal Lattices
The spatial arrangement of molecules in a crystal lattice is dictated by a network of non-covalent interactions. For this compound, a combination of hydrogen bonding and other weaker interactions is anticipated to be the primary determinant of its solid-state architecture. While a definitive crystal structure for this compound is not publicly available, analysis of closely related structures, such as N-(4-methoxyphenyl)picolinamide and other substituted quinolines, provides significant insight into the likely intermolecular forces at play. nih.gov
The primary amine group (-NH₂) and the quinoline nitrogen atom are key functional groups capable of participating in hydrogen bonding. It is highly probable that the amine group acts as a hydrogen bond donor, while the quinoline nitrogen serves as an acceptor, leading to the formation of intermolecular N-H···N hydrogen bonds. nih.gov This type of interaction is a common feature in the crystal packing of amino-substituted nitrogen heterocycles and contributes significantly to the stability of the crystal lattice. nih.gov In a related compound, 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine, molecules are linked into chains via N-H···N hydrogen bonds. nih.gov
In addition to classical hydrogen bonds, weaker C-H···N and C-H···O interactions are also expected to be present. The aromatic rings of the quinoline and methoxyphenyl moieties, along with the methoxy group's methyl protons, can act as weak hydrogen bond donors, interacting with the quinoline nitrogen and the methoxy oxygen atom. researchgate.net
A comprehensive understanding of these interactions can be achieved through techniques like Hirshfeld surface analysis, which allows for the visualization and quantification of intermolecular contacts. In the analogous N-(4-methoxyphenyl)picolinamide, Hirshfeld analysis revealed that H···H, C···H, and O···H interactions are predominant, underscoring the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.gov
Table 1: Plausible Intermolecular Interactions in the Crystal Lattice of this compound
| Interaction Type | Donor | Acceptor | Significance |
| Hydrogen Bond | Amine (N-H) | Quinoline Nitrogen (N) | Primary structure-directing interaction, forming chains or dimers. |
| Weak Hydrogen Bond | Aromatic C-H, Methyl C-H | Quinoline Nitrogen (N), Methoxy Oxygen (O) | Secondary interactions contributing to lattice stability. |
| π-π Stacking | Quinoline Ring, Phenyl Ring | Quinoline Ring, Phenyl Ring | Stabilizes the crystal structure through aromatic interactions. |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the purification and purity verification of synthetic compounds like this compound. The choice of method and specific conditions depends on the scale of the separation and the physicochemical properties of the compound.
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring reaction progress and assessing the purity of this compound. Given the compound's aromatic amine nature, silica (B1680970) gel (SiO₂) is a suitable stationary phase. chemistryhall.com The polarity of the mobile phase is critical for achieving good separation. A common starting point for aromatic amines is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297). sciencemadness.org For instance, in the purification of a related compound, 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine, a mobile phase of petroleum ether and ethyl acetate (99:1) was used with a silica gel stationary phase. researchgate.net The spots on the TLC plate can be visualized under UV light, owing to the conjugated aromatic system of the quinoline and phenyl rings. researchgate.net
Column Chromatography is the standard method for the preparative purification of this compound. Similar to TLC, silica gel is the most common stationary phase. The selection of the eluent system is typically guided by prior TLC analysis. A solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 on TLC is often optimal for column separation. Gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the proportion of ethyl acetate in hexane), can be employed to effectively separate the desired product from impurities with different polarities. In the synthesis of some 8-amino-quinoline derivatives, flash chromatography over silica gel with a chloroform/methanol gradient was successfully used for purification. nih.gov
High-Performance Liquid Chromatography (HPLC) offers a more sensitive and quantitative approach for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of quinoline derivatives. researchgate.net In this technique, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. The retention of the compound is primarily governed by its hydrophobicity. The study of various quinoline derivatives has shown that their retention in RP-HPLC is influenced by their structural and electronic parameters. researchgate.net
Table 2: Exemplary Chromatographic Conditions for the Analysis and Purification of this compound
| Technique | Stationary Phase | Mobile Phase (Eluent) | Detection | Purpose |
| Thin-Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 4:1 v/v) | UV (254 nm) | Reaction monitoring, Purity check |
| Column Chromatography | Silica Gel (60-120 mesh) | Petroleum Ether:Ethyl Acetate (gradient) | Fraction analysis by TLC | Preparative purification |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile:Water with 0.1% Formic Acid (gradient) | UV (e.g., 254 nm) | Purity assessment, Quantitative analysis |
Theoretical and Computational Chemistry Studies on N 4 Methoxyphenyl Quinolin 2 Amine
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) has been a important tool in elucidating the electronic structure and properties of N-(4-methoxyphenyl)quinolin-2-amine and its derivatives. dntb.gov.uauobaghdad.edu.iq These calculations provide a foundational understanding of the molecule's geometry and electron distribution.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govajchem-a.com
For quinoline (B57606) derivatives, the HOMO is often located over the electron-rich portions of the molecule, such as the quinoline ring and the methoxyphenyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is typically distributed over the electron-deficient regions, signifying the probable sites for nucleophilic attack.
Calculations for similar quinoline derivatives have been performed using methods like B3LYP with a 6-311G(d,p) basis set. uobaghdad.edu.iq A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For instance, in a study of various quinoline derivatives, the HOMO-LUMO energy gaps were calculated to be in the range that indicates good reactivity, with specific values dependent on the substituents attached to the quinoline core. uobaghdad.edu.iq
Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Representative Quinoline Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.5 |
| Energy Gap (ΔE) | 4.3 |
Note: The values presented are illustrative and based on typical findings for similar quinoline structures. Actual values for this compound would require specific calculations.
Electrostatic Potential Surface (MEPS) Analysis
The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEPS map displays regions of varying electrostatic potential on the electron density surface.
In the ME.P.S. map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (usually colored blue) denote electron-deficient areas prone to nucleophilic attack. For this compound, the nitrogen atoms of the quinoline ring and the oxygen atom of the methoxy (B1213986) group are expected to be regions of high negative potential. In contrast, the hydrogen atoms, particularly those of the amine group, would exhibit positive potential. This analysis helps in understanding intermolecular interactions, including hydrogen bonding. researchgate.net
Global Reactivity Descriptors
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. ajchem-a.com These descriptors include chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω).
Chemical Hardness (η) and Chemical Softness (S) : Hardness is a measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Softness is the reciprocal of hardness (S = 1/η). A larger HOMO-LUMO gap results in greater hardness and lower reactivity.
Electronegativity (χ) : This descriptor measures the power of a molecule to attract electrons and is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is given by the formula ω = χ² / (2η).
These descriptors are instrumental in comparing the reactivity of different molecules and understanding their chemical behavior in various environments.
Table 2: Global Reactivity Descriptors for a Representative Quinoline Derivative
| Descriptor | Value (eV) |
| Chemical Hardness (η) | 2.15 |
| Chemical Softness (S) | 0.47 |
| Electronegativity (χ) | 3.65 |
| Electrophilicity Index (ω) | 3.10 |
Note: These values are illustrative and derived from the example HOMO-LUMO energies provided earlier.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational changes and interactions with their environment. ajchem-a.com
Adsorption Behavior and Surface Interactions
MD simulations can be employed to investigate the adsorption of this compound onto various surfaces. These simulations model the interactions between the molecule and the surface atoms, revealing the preferred adsorption sites, orientation of the adsorbed molecule, and the strength of the interaction. This is particularly relevant in fields like materials science and catalysis, where understanding surface phenomena is critical. For example, simulations can predict how the molecule would interact with the surface of a metal or a polymer, providing information on binding energies and the nature of the intermolecular forces involved. nih.govresearchgate.net
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comsci-hub.se This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. uobaghdad.edu.iqnih.gov
Studies on similar quinoline derivatives have shown their potential to interact with various biological targets. For example, docking studies have been performed to evaluate the binding affinity of quinoline compounds with enzymes like soybean lipoxygenase and the main protease of SARS-CoV-2. mdpi.comnih.gov The binding affinity is often expressed as a docking score or binding energy, with more negative values indicating a stronger interaction.
In a typical docking study, the quinoline derivative is placed in the active site of the target protein, and various conformations are explored to find the one with the lowest binding energy. The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. For this compound, the nitrogen and oxygen atoms could act as hydrogen bond acceptors, while the aromatic rings could participate in hydrophobic and π-π stacking interactions.
Table 3: Illustrative Molecular Docking Results for a Quinoline Derivative with a Biological Target
| Biological Target | Binding Energy (kcal/mol) | Interacting Residues |
| Example Protein Kinase | -8.5 | MET793, LEU718, VAL726 |
| Example Protease | -7.2 | HIS41, CYS145, GLU166 |
Note: This table provides a hypothetical example of docking results to illustrate the type of data obtained from such studies. The specific targets and findings for this compound would depend on the actual proteins investigated.
Ligand-Protein Binding Modes and Interaction Analysis
Computational docking studies are pivotal in elucidating the binding modes of ligands within the active sites of protein targets. For quinoline derivatives, a common target explored is tubulin, a critical protein involved in cell division, making it a key target for anticancer agents. researchgate.net Although direct studies on this compound are not extensively published, analysis of structurally similar quinolinone and quinazoline (B50416) compounds provides a strong model for its potential interactions. researchgate.netnih.gov
The binding is often observed within the colchicine-binding site of tubulin. researchgate.net The interaction analysis typically reveals a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. The quinoline core can form crucial hydrogen bonds, while the methoxyphenyl group often extends into a hydrophobic pocket.
For instance, studies on analogous 4-phenyl-2-quinolones show that the aromatic rings fit into pockets lined with hydrophobic and aromatic amino acid residues. researchgate.net The methoxy group, in particular, can form specific hydrogen bonds with residues like LYS352 or interact with residues such as ALA250 and VAL315 through carbon-hydrogen bonds. researchgate.net The nitrogen atom in the quinoline ring is also a potential hydrogen bond acceptor, contributing to binding affinity.
Table 1: Predicted Ligand-Protein Interactions for this compound at the Tubulin Colchicine (B1669291) Site
| Interaction Type | Potential Interacting Residues | Stabilizing Force |
|---|---|---|
| Hydrogen Bond | LYS352, ASN350 | Electrostatic |
| Carbon-Hydrogen Bond | ALA250, VAL315, ALA317 | Weak Electrostatic |
| Pi-Alkyl / Pi-Sigma | VAL315, ALA317 | Hydrophobic |
This table represents a predictive model based on the behavior of structurally related compounds in docking simulations.
Prediction of Potential Molecular Targets
In silico target prediction methods utilize information from a compound's structure to forecast its likely biological targets. These approaches can be ligand-based, comparing the compound to known active molecules, or structure-based, involving docking against a panel of known protein binding sites.
For this compound, the primary predicted molecular target based on its structural class is tubulin . Several studies on related quinazoline and quinolone scaffolds have identified them as inhibitors of tubulin polymerization. nih.govacs.org
Beyond tubulin, the versatile quinoline scaffold is known to interact with a range of biological targets. researchgate.net Therefore, other potential targets can be hypothesized. A study on the related compound N-(4-methoxyphenyl) quinoline-8-sulfonamide (B86410) identified Receptor (calcitonin) activity modifying protein 1 (RAMP1) as a target in the context of inflammation. nih.gov Furthermore, various quinoline derivatives have been investigated as inhibitors of protein kinases and phosphoinositide 3-kinases (PI3K), which are crucial in cancer cell signaling pathways. researchgate.netnih.gov
Table 2: Potential Molecular Targets for this compound
| Predicted Target | Evidence/Rationale | Therapeutic Area |
|---|---|---|
| Tubulin | Strong evidence from related quinazoline/quinolone analogs that inhibit tubulin polymerization. nih.govacs.org | Anticancer |
| RAMP1 | Identified as a target for a structurally related quinoline sulfonamide. nih.gov | Anti-inflammatory |
| Protein Kinases (e.g., PI3Kα) | The quinoline scaffold is a known "privileged structure" for kinase inhibitors. nih.gov | Anticancer |
| Topoisomerases | Quinolone derivatives have been identified as inhibitors of these enzymes. researchgate.net | Antibacterial, Anticancer |
In Silico Predictions of Pharmacokinetic Properties
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in drug discovery, helping to identify compounds with favorable drug-like properties. researchgate.net In silico ADMET prediction models use a molecule's structure to estimate these pharmacokinetic parameters, reducing the reliance on late-stage animal testing. nih.govbiorxiv.org For quinoline-based compounds, these predictions are essential to gauge oral bioavailability and potential liabilities. nih.gov
A predictive analysis for this compound suggests a favorable pharmacokinetic profile. Key parameters include lipophilicity (LogP), water solubility, intestinal absorption, and metabolism by cytochrome P450 enzymes. nih.gov The compound is expected to have good intestinal absorption and moderate water solubility. The potential for metabolism by CYP enzymes, particularly isoforms like CYP3A4 and CYP2D6, is a key consideration for drug-drug interactions.
Table 3: Predicted In Silico Pharmacokinetic Properties
| Parameter | Predicted Value/Classification | Importance in Drug Discovery |
|---|---|---|
| Molecular Weight | 250.29 g/mol | Influences diffusion and absorption (Lipinski's Rule) |
| LogP (Lipophilicity) | ~2.4 - 3.5 | Affects solubility, permeability, and protein binding |
| Water Solubility (logS) | Moderate | Crucial for formulation and absorption |
| Caco-2 Permeability | High | Predicts intestinal absorption |
| Human Intestinal Absorption | > 90% | Indicates potential for oral bioavailability |
| Blood-Brain Barrier (BBB) Permeation | Predicted to cross | Relevant for CNS-acting drugs |
| CYP450 2D6 Inhibition | Potential Inhibitor | Risk of drug-drug interactions |
| CYP450 3A4 Inhibition | Potential Inhibitor | Risk of drug-drug interactions |
| hERG Inhibition | Low Risk | Predicts cardiac toxicity potential |
Note: The values in this table are estimations derived from standard in silico models and may not reflect experimental results.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent molecules.
For a series of derivatives of this compound, a QSAR study would involve several key steps. First, a dataset of compounds with varying substituents on the quinoline and phenyl rings would be synthesized and their biological activity (e.g., IC50 for tubulin inhibition) measured. Next, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated for each compound. Finally, statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that links the descriptors to the activity. nih.gov
Such a model could reveal, for example, that electron-withdrawing groups at a specific position on the quinoline ring increase activity, while bulky substituents on the phenyl ring decrease it. This provides actionable insights for medicinal chemists to optimize the lead compound.
Table 4: Conceptual Framework for a QSAR Study
| Component | Description | Example |
|---|---|---|
| Dataset | A series of N-(aryl)quinolin-2-amines with measured biological activity. | Analogs with different substituents (e.g., -Cl, -F, -CH3) on the phenyl ring. |
| Dependent Variable | The measured biological activity. | IC50 values for inhibition of tubulin polymerization. |
| Independent Variables | Calculated molecular descriptors. | Hammett constant (σ), Molar Refractivity (MR), LogP, Topological Polar Surface Area (TPSA). |
| Modeling Method | Statistical algorithm to correlate variables. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Support Vector Machine (SVM). |
| Validation | Statistical tests to confirm the model's predictive power. | Cross-validation (q²), external validation (r²_pred). |
Applications Beyond Biological Contexts for Quinoline Derivatives
Coordination Chemistry and Ligand Design
The nitrogen atoms within the quinoline (B57606) ring and the exocyclic amino group of N-(4-methoxyphenyl)quinolin-2-amine make it an excellent candidate for a chelating ligand in coordination chemistry. Such ligands are crucial in the development of novel metal complexes with specific catalytic, photophysical, or electronic properties.
Quinoline-based ligands are widely used to form stable complexes with a variety of transition metals, including iridium(III). While specific studies detailing the synthesis of Ir(III) complexes with this compound are not prevalent, the general principles of coordination chemistry suggest its viability as a ligand. For instance, related quinoline-thiosemicarbazide derivatives have been successfully used to synthesize cobalt(III), nickel(II), and copper(II) complexes. In these cases, the quinoline nitrogen and other donor atoms of the ligand coordinate to the metal center, forming stable octahedral or square planar geometries. uomphysics.net
The synthesis of such complexes typically involves reacting the ligand with a suitable metal salt, often in a 2:1 ligand-to-metal ratio, to produce complexes formulated, for example, as [ML₂Cl₂]. rdd.edu.iq The methoxy (B1213986) group on the phenyl ring can influence the electron density of the ligand, thereby affecting the stability and properties of the resulting metal complex.
The formation of metal complexes with quinoline-based ligands is confirmed and characterized using various spectroscopic and analytical techniques. Infrared (IR) spectroscopy can show shifts in the vibrational frequencies of C=N and N-H bonds upon coordination to a metal ion. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool; for example, the disappearance of the N-H proton signal upon deprotonation and complexation provides clear evidence of ligand binding. uomphysics.net
Table 1: Characterization Techniques for Metal-Ligand Adducts
| Technique | Information Provided | Example from Related Compounds |
| Infrared (IR) Spectroscopy | Changes in bond vibrational frequencies upon coordination. | Shift in ν(C=N) and ν(N-H) bands. |
| NMR Spectroscopy | Changes in chemical shifts of protons and carbons near the coordination site. | Disappearance of N-H proton signal upon deprotonation and complexation. uomphysics.net |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles. | Determined distorted octahedral geometry for a Ni(II) complex. uomphysics.net |
| Elemental Analysis | Confirmation of the empirical formula of the complex. | Used to confirm the metal-to-ligand ratio. rdd.edu.iq |
| Molar Conductivity | Indicates whether the complex is an electrolyte or non-electrolyte. | Complexes formulated as [ML₂Cl₂] were found to be non-electrolytes. rdd.edu.iq |
Materials Science Applications
The photophysical properties of quinoline derivatives, such as fluorescence and phosphorescence, make them attractive for use in organic electronics and as colorants. The extended π-conjugated system of this compound suggests its potential in these areas.
Quinoline derivatives are frequently used as host materials, electron-transport layer materials, or as ligands in emissive metal complexes for OLEDs. For example, 8-methoxy-4-(4-methoxyphenyl)quinoline has been prepared as an intermediate for aluminum(III) quinolinolate complexes, which are valued for their semiconductor properties in OLEDs. researchgate.net The role of these materials is to facilitate the transport of charge carriers and to provide a medium for electroluminescence. While this compound itself has not been explicitly reported in an OLED device, its structural similarity to these functional components suggests its potential as a candidate for such applications, possibly after further functionalization or use as a ligand in an emissive iridium(III) complex.
The semiconductor properties that make quinoline derivatives suitable for OLEDs also make them potential candidates for use in organic field-effect transistors (OFETs) and photovoltaic cells. The ability to form ordered structures through π-stacking is crucial for efficient charge transport in these devices. The planar nature of the quinoline system is advantageous in this regard. While direct applications of this compound in transistors or solar cells have not been documented, the broader class of quinoline-based materials continues to be an active area of research for organic electronics.
The chromophoric quinoline ring system makes its derivatives suitable as scaffolds for dyes and pigments. The synthesis of azo dyes, for instance, often involves the reaction of an aromatic amine with a diazonium salt. Secondary amines like this compound can serve as precursors or coupling components in the synthesis of various colorants. The specific color and properties of the resulting dye would be influenced by the extended conjugation provided by the quinoline and methoxyphenyl groups. While the direct use of this compound to create commercial dyes is not documented, the chemical principles for its use as a dye precursor are well-established for similar aromatic amines. mdpi.com
Corrosion Inhibition Studies (Computational and Experimental)
The deterioration of metals through corrosion presents a significant challenge across various industries, leading to substantial economic losses and safety concerns. The use of organic inhibitors is a primary strategy to mitigate corrosion, particularly in acidic environments commonly encountered during industrial processes like acid cleaning, pickling, and oil well acidizing. najah.edu Quinoline derivatives have emerged as a promising class of corrosion inhibitors due to their molecular structure, which typically includes electron-rich heteroatoms (such as nitrogen and oxygen) and π-electrons in their aromatic rings. najah.edutandfonline.com These features facilitate the adsorption of the molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. najah.edutandfonline.com
Research into the efficacy of quinoline derivatives as corrosion inhibitors employs both experimental and computational methodologies to understand their performance and mechanism of action.
Experimental Investigations
Experimental studies are fundamental to evaluating the performance of corrosion inhibitors. Common techniques include gravimetric (weight loss) measurements and electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). najah.edubiointerfaceresearch.com
Weight Loss Measurements: This method involves exposing a metal specimen to a corrosive solution with and without the inhibitor over a specific period. biointerfaceresearch.com The difference in weight loss is used to calculate the inhibition efficiency (IE). For instance, a study on N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) in a 1 M HCl solution demonstrated that the inhibition efficiency increased with the concentration of the inhibitor, reaching 93.4% at a concentration of 500 ppm at 303 K. biointerfaceresearch.com
Electrochemical Studies:
Potentiodynamic Polarization: This technique measures the current response of a metal to a controlled change in potential. The resulting polarization curves can determine the corrosion current density (i_corr), which is a measure of the corrosion rate. A decrease in i_corr in the presence of an inhibitor indicates effective corrosion protection. Studies on various quinoline derivatives have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. najah.edutandfonline.com
Electrochemical Impedance Spectroscopy (EIS): EIS provides insights into the properties of the protective film formed by the inhibitor. By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured. An increase in the charge transfer resistance (R_ct) in the presence of the inhibitor signifies a more effective barrier to corrosion. For example, investigations into three quinoline derivatives, including 5-(azidomethyl)quinolin-8-ol (B3033225) (8QN3), showed that the impedance of the mild steel increased with the addition of the inhibitors, confirming their adsorption and protective action. najah.edu
The following table summarizes the experimental findings for selected quinoline derivatives.
| Inhibitor | Metal | Corrosive Medium | Method | Concentration | Inhibition Efficiency (%) | Reference |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | Mild Steel | 1 M HCl | Weight Loss | 500 ppm | 93.4 | biointerfaceresearch.com |
| 5-(azidomethyl)quinolin-8-ol (8QN3) | Mild Steel | 1 M HCl | Electrochemical | 5x10⁻³ M | 90 | najah.edu |
| Schiff Base Quinoline Derivatives (L1, L2, L3) | Carbon Steel | 1 M HCl | Electrochemical | Various | Good | tandfonline.com |
Computational Studies
Computational chemistry provides a molecular-level understanding of the interaction between the inhibitor and the metal surface, complementing experimental findings. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools used for this purpose. tandfonline.comnih.gov
Density Functional Theory (DFT): DFT calculations are used to determine the electronic properties of the inhibitor molecules, which are correlated with their inhibition efficiency. Key parameters include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electronic transitions and thus stronger interaction with the metal surface. tandfonline.com
Dipole Moment (μ): A higher dipole moment can favor the accumulation of the inhibitor on the metal surface. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the adsorption of inhibitor molecules on the metal surface in a simulated corrosive environment. These simulations can visualize the orientation of the adsorbed molecules and calculate the adsorption energy. For instance, MD simulations have shown that some amine derivatives adsorb on the Fe (110) surface in a flat position, maximizing the contact area and protective effect. nih.gov The calculated adsorption energies can be ranked to predict the relative inhibition efficiencies of different molecules, which often show good agreement with experimental results. nih.gov
The table below presents a conceptual summary of how computational parameters relate to corrosion inhibition efficiency for quinoline derivatives.
| Computational Parameter | Implication for Corrosion Inhibition |
| High E_HOMO | Increased electron-donating ability to the metal surface. |
| Low E_LUMO | Increased electron-accepting ability from the metal surface. |
| Small Energy Gap (ΔE) | Higher reactivity and stronger adsorption on the metal surface. tandfonline.com |
| High Dipole Moment (μ) | Enhanced accumulation of inhibitor molecules on the surface. nih.gov |
| High Adsorption Energy | Stronger and more stable protective film formation. |
Future Directions and Emerging Research Avenues for N 4 Methoxyphenyl Quinolin 2 Amine
Development of Novel and Sustainable Synthetic Pathways
The synthesis of quinoline (B57606) scaffolds, the core of N-(4-methoxyphenyl)quinolin-2-amine, is a well-established area of organic chemistry. rsc.orgacs.org However, the demand for greener, more efficient, and economically viable synthetic routes is driving innovation. acs.org Classical methods like the Friedländer synthesis, while effective, often involve harsh conditions, environmentally harmful solvents, and generate significant waste. rsc.org
Future research is focused on developing sustainable alternatives. This includes the use of earth-abundant metal catalysts, such as manganese and iron, to facilitate dehydrogenative coupling and annulation reactions. acs.org These methods offer a more environmentally friendly approach to constructing the quinoline core. acs.org Electrochemically assisted reactions are also emerging as a powerful tool, providing a reagent-free and highly efficient pathway to quinoline synthesis under mild conditions. rsc.org
Another promising avenue is the exploration of microwave-assisted synthesis. mdpi.com This technique can significantly reduce reaction times and improve yields, contributing to a more sustainable process. mdpi.com The development of one-pot synthetic strategies, where multiple reaction steps are carried out in a single vessel, further enhances efficiency and reduces waste. acs.org
Table 1: Comparison of Synthetic Methods for Quinoline Derivatives
| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
| Friedländer Synthesis | Base (e.g., KOH) | High temperature | Well-established, versatile | Harsh conditions, waste generation rsc.org |
| Manganese-Catalyzed Dehydrogenative Annulation | Manganese Pincer Complex | - | Sustainable, earth-abundant catalyst acs.org | May require specific ligands |
| Electrochemical Synthesis | Electric Current | Mild conditions | Reagent-free, high conversion rates rsc.org | Requires specialized equipment |
| Microwave-Assisted Synthesis | Various | Microwave irradiation | Rapid, high yields mdpi.com | Potential for localized overheating |
Deepening Mechanistic Understanding of Molecular Interactions
A thorough understanding of how this compound interacts with biological targets at the molecular level is crucial for its development as a therapeutic agent. This involves elucidating the specific binding modes and the key intermolecular interactions that govern its activity.
Techniques such as X-ray crystallography can provide detailed three-dimensional structures of the compound bound to its target protein, revealing critical hydrogen bonds, hydrophobic interactions, and other forces. nih.gov For instance, studies on related quinoline derivatives have shown that the quinoline nitrogen can act as a hydrogen bond acceptor, a key interaction for binding to kinase domains. acs.orgnih.gov
Computational methods like molecular docking and molecular dynamics simulations are invaluable tools for predicting and analyzing these interactions. mdpi.com These simulations can help to identify key amino acid residues in the binding pocket and understand the dynamic nature of the interaction. By combining experimental data with computational modeling, researchers can build a comprehensive picture of the molecular basis of action for this compound and its analogs.
Exploration of Unconventional Therapeutic or Industrial Applications
While the primary focus of research on this compound and its derivatives has been in areas like cancer and infectious diseases, there is a growing interest in exploring their potential in unconventional therapeutic and industrial applications. nih.govrsc.org
The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.govnih.gov This versatility opens the door to investigating its potential in treating a wide range of conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govmdpi.com Some quinoline derivatives have shown promise as antioxidants and neuroprotective agents. nih.gov
In the industrial realm, quinoline and its derivatives have applications in the manufacturing of dyes, as solvents for resins and terpenes, and as corrosion inhibitors. wikipedia.org The unique photophysical properties of some quinoline compounds could also be exploited in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or sensors. Further research into the specific properties of this compound could uncover novel industrial applications.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. mdpi.comnih.gov These powerful computational tools can be applied to the design and discovery of novel this compound analogs with improved properties. mdpi.com
Generative models, a type of AI, can design new molecules from scratch that are predicted to have specific biological activities. nih.gov These models can be trained on large datasets of known active and inactive compounds to learn the complex relationships between chemical structure and biological function. nih.gov This approach can significantly accelerate the identification of promising lead compounds. mdpi.com
AI and ML can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the drug discovery process. researchgate.net By integrating AI and ML into the design-synthesis-test-analyze cycle, researchers can more efficiently explore the vast chemical space around the this compound scaffold and identify candidates with the desired therapeutic profile.
Design and Synthesis of Advanced this compound Analogues and Hybrid Structures
Building on a deeper mechanistic understanding and aided by computational tools, the design and synthesis of advanced analogues and hybrid structures of this compound represents a key future direction. This involves strategically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net
One approach is the synthesis of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. mdpi.comnih.govnih.gov This can lead to compounds with dual or multi-target activity, potentially offering improved efficacy or the ability to overcome drug resistance. For example, hybrid compounds incorporating fragments known to inhibit specific enzymes or interact with particular receptors could be designed. rsc.orgmdpi.com
The synthesis of conformationally constrained analogues is another strategy to improve binding affinity and selectivity. By introducing rigid structural elements, the molecule can be locked into a bioactive conformation, reducing the entropic penalty of binding. The exploration of different substitution patterns on both the quinoline ring and the methoxyphenyl group will continue to be a fruitful area of research, guided by structure-activity relationship (SAR) studies. nih.gov
Q & A
Q. What are the optimal synthetic routes for N-(4-methoxyphenyl)quinolin-2-amine, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or Buchwald-Hartwig amination. For example, quinoline derivatives are often prepared by reacting 2-chloroquinoline with 4-methoxyaniline under reflux in a polar aprotic solvent (e.g., DMF or toluene) with a palladium catalyst . Yield optimization requires controlling temperature (80–120°C), stoichiometric ratios (1:1.2 quinoline:amine), and inert atmospheres (N₂/Ar). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Lower yields (40–58%) in initial attempts may arise from incomplete substitution; adding catalytic CuI or increasing reaction time (24–48 hrs) can enhance efficiency .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign peaks for the methoxyphenyl group (δ ~3.8 ppm for OCH₃, aromatic protons at δ 6.8–8.5 ppm) and quinoline backbone (distinct coupling patterns for H-3/H-4) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₆H₁₅N₂O: 267.1138).
- X-ray Crystallography : Resolve bond angles and intermolecular interactions (e.g., C–H···π stacking in monoclinic P2₁/c systems) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the kinase inhibitory activity (e.g., FAK/VEGFR3) of this compound?
- Methodological Answer :
- In vitro kinase assays : Use recombinant FAK/VEGFR3 kinases with ATP-competitive ELISA kits. Measure IC₅₀ values via fluorescence polarization (FP) or time-resolved FRET (TR-FRET) .
- Cellular validation : Employ Panc-1 or MiaPaCa-2 cell lines. Assess apoptosis via caspase-3/PARP cleavage (Western blot) and proliferation via MTT assays. Dose-response curves (0.1–50 µM) over 48–72 hrs identify therapeutic windows .
- Control compounds : Compare with known inhibitors (e.g., staurosporine) to validate assay specificity .
Q. How can data discrepancies in crystallographic refinement of this compound be resolved using SHELXL?
- Methodological Answer :
- Data collection : Use high-resolution (<1.0 Å) data from a Bruker D8 Venture diffractometer. SHELXL refines anisotropic displacement parameters and hydrogen bonding. Address twinning or disorder by applying TWIN/BASF commands .
- Validation tools : Check R-factor convergence (R₁ < 0.05) and residual electron density (<0.3 eÅ⁻³). For weak data, apply restraints (e.g., DFIX for bond lengths) and validate with checkCIF .
Q. What computational strategies predict structure-activity relationships (SAR) for quinoline derivatives targeting biological pathways?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand binding to FAK (PDB ID: 2JKK). Focus on hydrophobic interactions with the methoxyphenyl group and hydrogen bonding with quinoline-N .
- QSAR modeling : Train models with descriptors (e.g., logP, polar surface area) and bioactivity data. Validate via leave-one-out cross-validation (R² > 0.7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
